(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
Description
Properties
Molecular Formula |
C8H8BBrO4 |
|---|---|
Molecular Weight |
258.86 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BBrO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,11-12H,3-4H2 |
InChI Key |
JYTJLVPOCMHHAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1OCCO2)Br)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Reactivity Comparison
Halogen Effects :
- Bromine (target compound) vs. Chlorine (CAS 936249-26-2): Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic attacks but enhancing stability in hydrophobic environments. Chlorine offers higher electronegativity, improving solubility in polar solvents .
- The target compound’s Hazard Statements (H315, H319, H335) align with other boronic acids, indicating skin/eye irritation and respiratory sensitization risks .
Core Structure Differences :
- Dihydrobenzo[dioxin] vs. Dihydrobenzo[furan] : The dioxin core (two oxygen atoms) provides stronger electron-donating effects compared to the furan core (one oxygen), influencing Suzuki coupling efficiency. For example, the furan derivative (CAS 49245-56) exhibits faster reaction kinetics in Pd-catalyzed couplings .
Biological Activity: Boronic acids with halogen substituents (e.g., bromine, chlorine) show enhanced binding to penicillin-binding proteins (PBPs) due to halogen-bonding interactions. The target compound’s bromine may improve PBP1b inhibition compared to non-halogenated analogues . Carboxylic acid mimics (e.g., compound 17 in ) lack the reversible diol-binding capacity of boronic acids, reducing their utility in glucose-sensing applications .
Commercial Viability :
- The target compound is priced at ¥29,900/g (97% purity), significantly higher than 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (¥15,100/250mg) . This reflects synthetic complexity and demand in niche applications.
Q & A
Q. What are the standard synthetic routes for (6-bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid, and how can reaction conditions be optimized?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, starting from brominated dihydrobenzo[d][1,4]dioxin precursors. Key factors include:
- Catalyst choice : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used for Suzuki-Miyaura couplings .
- Solvent selection : Tetrahydrofuran (THF) or aqueous mixtures are preferred for solubility and stability .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization ensures >95% purity, as validated by HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic and boronic acid proton environments .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly the boron-dioxin ring conformation .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 243.96) .
Q. How does this boronic acid participate in Suzuki-Miyaura cross-coupling reactions?
The boronic acid reacts with aryl halides (e.g., bromopyridines) in the presence of a Pd catalyst and base (e.g., K₂CO₃) to form biaryl linkages. The bromine substituent on the dioxin ring enhances electrophilicity, facilitating coupling efficiency .
Q. What are the stability considerations for this compound under varying storage conditions?
- Temperature : Store at –20°C in inert atmospheres to prevent boronic acid dehydration .
- Solvent : Dissolve in anhydrous THF or DMSO to avoid hydrolysis; aqueous solutions require pH 6–8 buffers .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in reaction yields during cross-coupling?
Contradictory yields often arise from:
- Catalyst poisoning : Trace oxygen or moisture deactivates Pd catalysts. Use degassed solvents and Schlenk techniques .
- Steric effects : The bulky dioxin ring may hinder transmetalation steps. Computational studies (DFT) can model transition states .
- Competitive protodeboronation : Optimize base strength (e.g., NaOH vs. K₃PO₄) to suppress this side reaction .
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
Q. What strategies optimize reaction conditions for high-yield synthesis?
A comparative study of brominating agents (Table 1) highlights:
| Brominating Agent | Purity (%) | Byproducts (%) |
|---|---|---|
| N-Bromosuccinimide | 97.52 | 1.26 |
| NaBrO₃ | 91.86 | 4.66 |
- Optimal choice : N-Bromosuccinimide minimizes byproducts .
- Solvent ratio : THF:H₂O (4:1) maximizes boronic acid solubility .
Q. How does this compound interact with biological targets, such as enzymes?
Q. How does its reactivity compare to structurally similar boronic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
